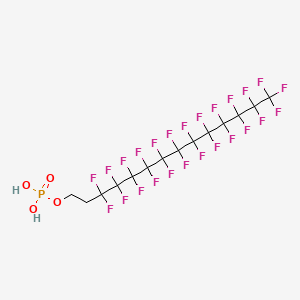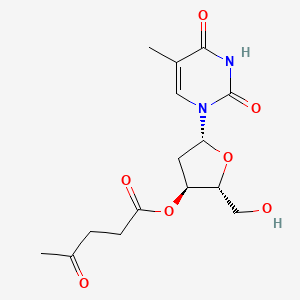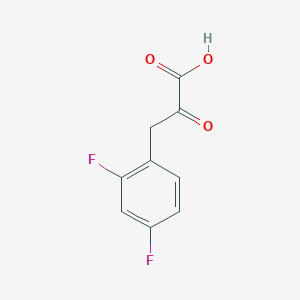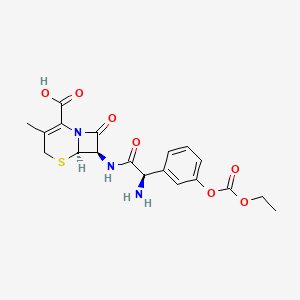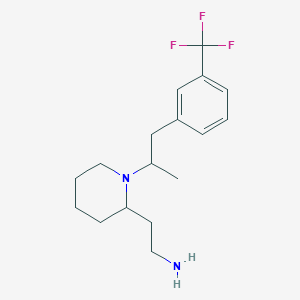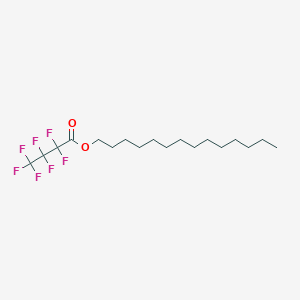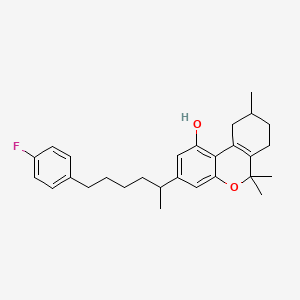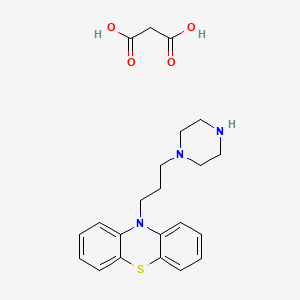
N-Desmethyl Perazine Dimalonic Acid Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl Perazine Dimalonic Acid Salt is a chemical compound with the molecular formula C19H23N3S•C6H8O8 and a molecular weight of 533.59 . It is a derivative of perazine, a phenothiazine antipsychotic used in the treatment of psychotic disorders . This compound is primarily used for research purposes in various scientific fields.
准备方法
The synthesis of N-Desmethyl Perazine Dimalonic Acid Salt involves the reaction of 10-(3-(1-piperazinyl)propyl)-10H-phenothiazine with malonic acid . The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
N-Desmethyl Perazine Dimalonic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-Desmethyl Perazine Dimalonic Acid Salt has several scientific research applications, including:
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new chemical processes and products.
作用机制
The mechanism of action of N-Desmethyl Perazine Dimalonic Acid Salt involves its interaction with molecular targets such as dopamine receptors. As a derivative of perazine, it modulates the activity of dopamine D2 receptors, which play a crucial role in the regulation of mood and behavior . This interaction helps alleviate symptoms of psychotic disorders by balancing neurotransmitter levels in the brain.
相似化合物的比较
N-Desmethyl Perazine Dimalonic Acid Salt is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Perazine: The parent compound, used as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: A phenothiazine antipsychotic with a different side effect profile.
These compounds share structural similarities but differ in their pharmacological effects and therapeutic applications.
属性
分子式 |
C22H27N3O4S |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
10-(3-piperazin-1-ylpropyl)phenothiazine;propanedioic acid |
InChI |
InChI=1S/C19H23N3S.C3H4O4/c1-3-8-18-16(6-1)22(17-7-2-4-9-19(17)23-18)13-5-12-21-14-10-20-11-15-21;4-2(5)1-3(6)7/h1-4,6-9,20H,5,10-15H2;1H2,(H,4,5)(H,6,7) |
InChI 键 |
KAWLVYWULVVWQO-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


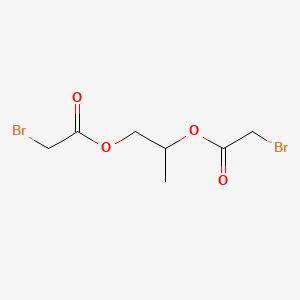
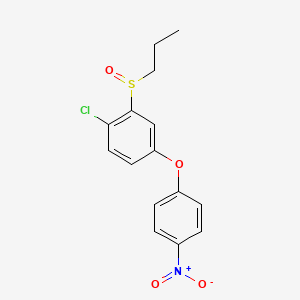
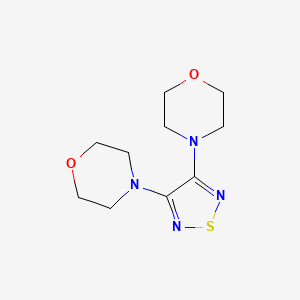
![N-[(Z)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzamide](/img/structure/B13416698.png)
